molecular formula C10H16N6O4 B12681829 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate CAS No. 84499-61-6

2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate

Cat. No.: B12681829
CAS No.: 84499-61-6
M. Wt: 284.27 g/mol
InChI Key: TYMAJVWKRIOWBD-UHFFFAOYSA-N
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Description

2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate is a chemical compound that is structurally related to acyclovir. It is often referred to as an impurity or a related compound in the synthesis of acyclovir

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate typically involves the reaction of acyclovir with acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and methoxylated products .

Mechanism of Action

The mechanism of action of 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate involves its interaction with viral DNA polymerase. The compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication . This mechanism is similar to that of acyclovir, highlighting its potential as an antiviral agent.

Properties

CAS No.

84499-61-6

Molecular Formula

C10H16N6O4

Molecular Weight

284.27 g/mol

IUPAC Name

2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate

InChI

InChI=1S/C10H16N6O4/c11-3-6(17)20-2-1-19-5-16-4-13-7-8(16)14-10(12)15-9(7)18/h4,7-8H,1-3,5,11H2,(H3,12,14,15,18)

InChI Key

TYMAJVWKRIOWBD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1COCCOC(=O)CN)N=C(NC2=O)N

Origin of Product

United States

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